molecular formula C9H8FN3O B8397922 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole

4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole

Cat. No. B8397922
M. Wt: 193.18 g/mol
InChI Key: IZMAYSIPWMNWIZ-UHFFFAOYSA-N
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Patent
US05965742

Procedure details

A 50 gallon glass-lined reaction vessel equipped with a Hasteloy condenser and a glass stirring device was charged with 115 pounds of acetonitrile recycled from a previous run of the present reaction, 47.4 pounds of fresh acetonitrile (total 162.4 pounds--94.685 liters), and 40.6 pounds (0.210 lb-mole; 1.00 equiv.--18.416 Kg) of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (wt. %/vol.--triazole/solvent is 19.46%). The mixture was then stirred and warmed to 35° C. During the warm-up period the reaction vessel was purged three times with nitrogen gas and sealed under a vacuum of about 300 to 500 mm Hg. Chlorine gas, 21.01 pounds (0.296 lb-mole; 1.41 equiv.) was then fed into the reaction mixture below the surface at a rate (about 0.5 lb./min.) to maintain the reaction mixture temperature at 40° C. or less and the reaction vessel pressure under 15 psig. The time required to complete the feed of chlorine gas was about 30 minutes. The chlorine gas feed lines were purged with nitrogen following the feed of chlorine, which caused some reduction in temperature. The reaction mixture temperature was then brought slowly to 40° C., while the reaction vessel pressure was kept under 15 psig. The reaction mixture was then stirred for a hold time of three hours, after which time it was analyzed for conversion of starting material to product and hydrogen chloride by-product content. During the three hour hold time the conversion of starting material to product, as determined by gas chromatographic methods, was about 50% (area %). After this time the reaction mixture was refluxed for three hours at 40° C./150 mm Hg, causing the removal of hydrogen chloride by-product. An acceptable hydrogen chloride by-product content of less than 1% had been achieved by the end of the three hour reflux. The reaction mixture was then cooled to 35° C., and the reaction vessel was placed under a vacuum of about 300 to 500 mm Hg. A second feed of chlorine gas, 14.01 pounds (0.198 lb-mole; 0.94 equiv.) was then charged (~seven hours following the first feed) into the reaction mixture in the manner described for the first feed of chlorine. The time required to complete the second feed of chlorine gas was about 30 minutes. Upon completion of the feed of chlorine, the reaction mixture was held at 40° C./≤15 psig for a three hour hold time, as previously described. The reaction mixture was then analyzed for conversion of starting material to product and hydrogen chloride by-product content. During the three hour hold time the conversion of starting material to product, as determined by gas chromatographic methods, was about 75% (area %). The reaction mixture was again refluxed for three hours at 40° C./150 mm Hg, to remove hydrogen chloride by-product to less than 1%. The reaction mixture was then adjusted to the conditions previously described, and a third feed of 14.01 pounds (0.198 lb-mole; 0.94 equiv.) of chlorine gas was charged (~14.5 hours following the first feed). Upon completion of the addition of the third feed of chlorine gas the reaction mixture was again held at 40° C. for four hours. A conversion of starting material to product of 96% (area %) or greater was accomplished during the four hour hold time. The reaction mixture was again refluxed at 40° C./≤15 psig for three hours to remove hydrogen chloride by-product. Upon completion of the reflux time (total reaction time: ~22.5 hours) the reaction mixture was cooled to 5° C. during 30 minutes, and stirred at that temperature for one hour. The reaction mixture was then transferred into an appropriate centrifuge, where it was spun for 30 minutes to remove the mother liquor. The mother liquor was placed in a separate receiver for reclamation of the acetonitrile by distillation. The filter cake was washed first with 35 pounds of cold (0-5° C.) acetonitrile charged directly into the centrifuge. The mixture was spun for 30 minutes to remove the acetonitrile wash. A second 35 pounds of cold acetonitrile was charged into the reaction vessel, where it was stirred for five minutes to remove any remaining reaction mixture. The acetonitrile wash was then transferred into the centrifuge, where it was spun as previously described. The filter cake was removed from the centrifuge and dried at 60° C./25 mm Hg for 24 hours, yielding 38.27 pounds (80.2% yield) of 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, which was 99.9% pure (weight % as determined by gas chromatographic methods).
[Compound]
Name
glass-lined
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12](=[O:13])[NH:11][C:10]([CH3:14])=[N:9]1.[Cl:15]Cl>C(#N)C>[Cl:15][C:6]1[CH:5]=[CH:4][C:3]([N:8]2[C:12](=[O:13])[NH:11][C:10]([CH3:14])=[N:9]2)=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
glass-lined
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=C(NC1=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
a glass stirring device
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Hasteloy condenser
STIRRING
Type
STIRRING
Details
The mixture was then stirred
CUSTOM
Type
CUSTOM
Details
During the warm-up period the reaction vessel was purged three times with nitrogen gas
CUSTOM
Type
CUSTOM
Details
sealed under a vacuum of about 300 to 500 mm Hg
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature at 40° C. or less
CUSTOM
Type
CUSTOM
Details
The chlorine gas feed lines were purged with nitrogen following the feed of chlorine, which
CUSTOM
Type
CUSTOM
Details
was then brought slowly to 40° C., while the reaction vessel pressure
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for a hold time of three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
During the three hour
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was refluxed for three hours at 40° C./150 mm Hg
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the removal of hydrogen chloride by-product
CUSTOM
Type
CUSTOM
Details
had been achieved by the end of the three hour
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 35° C.
ADDITION
Type
ADDITION
Details
A second feed of chlorine gas, 14.01 pounds (0.198 lb-mole; 0.94 equiv.) was then charged (~seven hours
WAIT
Type
WAIT
Details
was about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was held at 40° C.
CUSTOM
Type
CUSTOM
Details
for a three hour
Duration
3 h
CUSTOM
Type
CUSTOM
Details
During the three hour
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again refluxed for three hours at 40° C./150 mm Hg
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove hydrogen chloride by-product to less than 1%
WAIT
Type
WAIT
Details
was again held at 40° C. for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
greater was accomplished during the four hour
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again refluxed at 40° C./≤15 psig for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove hydrogen chloride by-product
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion of the reflux time (total reaction time: ~22.5 hours) the reaction mixture was cooled to 5° C. during 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at that temperature for one hour
Duration
1 h
WAIT
Type
WAIT
Details
was spun for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove the mother liquor
DISTILLATION
Type
DISTILLATION
Details
The mother liquor was placed in a separate receiver for reclamation of the acetonitrile by distillation
WASH
Type
WASH
Details
The filter cake was washed first with 35 pounds of cold (0-5° C.) acetonitrile
ADDITION
Type
ADDITION
Details
charged directly into the centrifuge
WAIT
Type
WAIT
Details
The mixture was spun for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove the acetonitrile
WASH
Type
WASH
Details
wash
ADDITION
Type
ADDITION
Details
A second 35 pounds of cold acetonitrile was charged into the reaction vessel, where it
STIRRING
Type
STIRRING
Details
was stirred for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
any remaining reaction mixture
WASH
Type
WASH
Details
The acetonitrile wash
CUSTOM
Type
CUSTOM
Details
The filter cake was removed from the centrifuge
CUSTOM
Type
CUSTOM
Details
dried at 60° C./25 mm Hg for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 80.2%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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